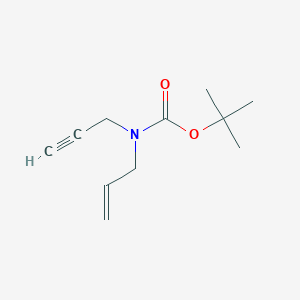

tert-Butyl allyl(prop-2-yn-1-yl)carbamate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBBHMBMRQQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446272 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147528-20-9 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Allyl Prop 2 Yn 1 Yl Carbamate and Analogous N Allyl N Propargyl Carbamates

Direct Synthesis Approaches to tert-Butyl allyl(prop-2-yn-1-yl)carbamate

The direct construction of the this compound scaffold can be accomplished through several key transformations, primarily involving the formation of the carbamate (B1207046) group and the introduction of the allyl and propargyl moieties.

Carbamate Formation via Alkylation of Propargyl Carbamates with Allylic Halides

A common and effective method for the synthesis of this compound involves the N-alkylation of a pre-formed N-Boc-propargylamine with an allylic halide. This reaction is typically carried out in the presence of a base to deprotonate the carbamate nitrogen, thereby facilitating nucleophilic attack on the allyl halide.

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are frequently employed to ensure complete deprotonation of the carbamate. researchgate.net Alternatively, milder bases like cesium carbonate (Cs₂CO₃) in DMF can also be effective, particularly for aromatic aniline (B41778) derivatives. researchgate.net The reaction generally proceeds at room temperature or with gentle heating. researchgate.net

Table 1: Reaction Conditions for Alkylation of N-Boc-amines

| Base | Solvent | Temperature | Substrate Scope | Reference |

| Sodium Hydride | DMF | Room Temperature | Secondary Boc-protected aliphatic and aromatic amines | researchgate.net |

| Cesium Carbonate | DMF | 100°C | N-Boc aromatic anilines | researchgate.net |

Condensation Reactions Utilizing tert-Butyl Formate or Boc₂O

The formation of the carbamate functional group can also be achieved through condensation reactions. One approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a secondary amine, diallylamine (B93489) or dipropargylamine. This method is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.

In a typical procedure, the amine is treated with Boc₂O in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). orgsyn.org This reaction is generally high-yielding and proceeds under mild conditions.

More recently, methodologies have been developed for the direct synthesis of carbamates from Boc-protected amines and alcohols or formates. rsc.org For instance, the use of lithium tert-butoxide as a base can facilitate the conversion of Boc-protected amines into various carbamates without the need for hazardous reagents or metal catalysts. rsc.org

Preparation of Precursors for N-Allyl-N-Propargyl Carbamate Synthesis

The synthesis of this compound often relies on the preparation of key precursors, namely N-Boc-propargylamines and N-allyl carbamates. These intermediates can then be further functionalized to yield the desired product.

Synthesis of N-Boc-Propargylamines (tert-Butyl (Prop-2-ynyl)carbamates)

The preparation of N-Boc-propargylamines is a fundamental step in many synthetic routes. These compounds can be synthesized through several methods. A straightforward approach involves the reaction of propargylamine (B41283) with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base like sodium hydroxide or triethylamine in a solvent such as dichloromethane or a biphasic system of water and an organic solvent.

Alternatively, multicomponent reactions offer an efficient pathway to substituted N-Boc-propargylamines. For example, a BF₃-mediated reaction involving the in situ generation of alkynyl imines followed by alkynylation or allylation with boronic esters provides access to a range of α-alkynyl- or α-allyl-substituted N-Boc-propargylic amines. nih.govorganic-chemistry.org Another strategy involves the reaction of N-Boc-aminals with organomagnesium reagents, which proceeds through an in situ generated N-Boc-imine intermediate. organic-chemistry.orgacs.org

Table 2: Selected Synthetic Methods for N-Boc-Propargylamines

| Method | Reagents | Key Features | Reference(s) |

| Direct Boc Protection | Propargylamine, Boc₂O, Base | Simple, high-yielding | General knowledge |

| BF₃-mediated Multicomponent Reaction | Alkynyl imines, Boronic esters | Access to substituted derivatives | nih.govorganic-chemistry.org |

| Reaction with Organomagnesium Reagents | N-Boc-aminals, Grignard reagents | Forms previously inaccessible amines | organic-chemistry.orgacs.org |

Preparation of N-Allyl Carbamates

The synthesis of N-allyl carbamates is also a well-established process. Similar to the propargyl analogs, the most common method is the reaction of allylamine (B125299) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Palladium(II)-catalyzed oxidative cyclization of allylic carbamates can lead to the formation of N-Boc-protected 1-amino-3-alken-2-ols, demonstrating a method for further functionalization of the allyl group. acs.org The selective functionalization of allylic carbamates has been a subject of interest, with various methods developed to modify the allylic moiety. acs.org

Advanced Strategies for Divergent Functionalization

Advanced synthetic strategies have been developed to enable the divergent functionalization of N-allyl-N-propargyl carbamates and related structures, thereby increasing their synthetic value. These methods often employ sophisticated catalytic systems to achieve high levels of selectivity.

One notable example is the mechanistically divergent multicatalytic reaction sequence involving the nickel-catalyzed isomerization of N-allylcarbamates. nih.gov This isomerization generates in situ imines and ene-carbamates, which can then undergo enantioselective functionalization catalyzed by a phosphoric acid. nih.gov By selecting appropriate reaction partners, either formal α-functionalization or β-functionalization of the original allyl group can be achieved. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for the divergent functionalization of alkenes. rsc.org While not directly applied to this compound in the provided context, the principles of using photocatalytic activation to generate radical intermediates could potentially be adapted for the selective functionalization of the allyl or propargyl groups in these carbamates.

C-H Amination of Alkynes for Direct Carbamate Generation

The direct functionalization of C-H bonds is a highly efficient strategy in organic synthesis. Gold-catalyzed hydroamination of alkynes has emerged as a powerful tool for forming C-N bonds. acs.orgacs.org This method involves the activation of the alkyne's C-C triple bond by a gold catalyst, making it susceptible to nucleophilic attack by an amine or a protected amine derivative like a carbamate. acs.org

While direct intermolecular amination of an alkyne with a pre-formed diallyl or dipropargyl amine is one possible route, intramolecular variants have been extensively studied, showcasing the power of this methodology. acs.orgacs.org In these reactions, a molecule containing both an alkyne and a carbamate group can cyclize, a process that relies on the same fundamental gold-catalyzed alkyne activation. acs.org For instance, gold(I) complexes effectively catalyze the intramolecular hydroamination of alkynes with various N-nucleophiles, including carbamates, to generate heterocyclic products. acs.org These processes underscore the feasibility of using gold catalysis to mediate the addition of a carbamate's N-H bond across a C-C triple bond, a key step that could be adapted for the synthesis of acyclic structures like this compound.

Research has demonstrated that gold catalysts selectively activate the π-bonds of alkynes, facilitating the attack of nucleophiles under mild conditions. rsc.org This approach avoids the need for harsh reagents and often proceeds with high atom economy. nih.gov

Carbamate Transfer Reactions to Generate Sulfoximine (B86345) Propargyl Carbamates

An alternative and innovative route to related structures involves the rhodium-catalyzed transfer of a carbamate group. organic-chemistry.orgnih.govacs.org This methodology is particularly effective for the synthesis of sulfoximine carbamates, which are aza-analogues of sulfones with significant potential in medicinal chemistry. nih.govnih.gov The reaction involves the transfer of a carbamate, such as a propargyl carbamate, to a sulfoxide, yielding an N-acylated sulfoximine. nih.gov

Initially, the synthesis of sulfoximine carbamates bearing unsaturated functional groups like propargyl moieties resulted in low yields. nih.gov However, significant improvements have been achieved through careful optimization of the reaction conditions. The use of the more reactive Rh₂(esp)₂ catalyst in toluene (B28343) has been shown to dramatically improve the yield for the synthesis of propargyl sulfoximine carbamates and other derivatives containing π-systems. nih.govacs.org

This improved protocol involves heating a mixture of the sulfoxide, the desired carbamate (e.g., prop-2-yn-1-yl carbamate), an oxidant like PhI(OAc)₂, and a base (MgO) in the presence of the rhodium catalyst. acs.org This method provides a direct route to install a propargyl carbamate group onto a sulfur-based scaffold. acs.org The resulting sulfoximine propargyl carbamates are valuable intermediates, as the alkyne handle can be used in subsequent transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. nih.govacs.org

The table below summarizes the optimized conditions for the synthesis of a model propargyl sulfoximine carbamate, demonstrating the efficacy of this improved method. acs.org

Table 1: Rhodium-Catalyzed Synthesis of Prop-2-yn-1-yl (Methyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate

| Entry | Sulfoxide | Carbamate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl phenyl sulfoxide | Prop-2-yn-1-yl carbamate | Rh₂(esp)₂ | Toluene | 30 | 85 |

Data sourced from a 2022 study on improved conditions for rhodium-catalyzed carbamate transfer. Yields were determined by ¹H NMR analysis. nih.govacs.org

This robust methodology highlights a flexible and efficient pathway for accessing complex carbamates, broadening the synthetic toolkit for molecules containing the valuable propargyl group. nih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl Allyl Prop 2 Yn 1 Yl Carbamate

Intramolecular Cyclization Reaction Mechanisms

The presence of both an alkene and an alkyne functionality within the same molecule allows for a range of intramolecular cyclization possibilities, influenced by the choice of catalyst and reaction conditions.

Tandem Cyclization Processes in N-Allyl-N-Propargyl Carbamate (B1207046) Frameworks

The N-allyl-N-propargyl carbamate scaffold is particularly amenable to tandem or cascade cyclization reactions, where a single synthetic operation leads to the formation of multiple rings. These processes are highly efficient and can generate complex molecular architectures from relatively simple starting materials.

According to Baldwin's rules for ring closure, the 5-exo-dig cyclization is a favored pathway. libretexts.org In the context of alkynyl systems, this involves the attack of a nucleophile at the terminal carbon of a triple bond, leading to a five-membered ring. This mode of cyclization is often observed in metal-catalyzed reactions where the metal activates the alkyne towards nucleophilic attack. For instance, palladium-catalyzed hydroarylation of o-alkynyl biaryls has been shown to proceed via an exclusive 5-exo-dig pathway. nih.gov While not directly involving tert-butyl allyl(prop-2-yn-1-yl)carbamate, this principle of 5-exo-dig cyclization is fundamental to understanding the reactivity of the propargyl group in related intramolecular processes. The regioselectivity of these cyclizations can be influenced by factors such as the nature of the catalyst and the substitution pattern of the alkyne. researchgate.net

| Cyclization Mode | Description | Favorability (Baldwin's Rules) |

| 5-exo-dig | Attack on the terminal carbon of the alkyne to form a five-membered ring. | Favored libretexts.org |

| 6-endo-dig | Attack on the internal carbon of the alkyne to form a six-membered ring. | Favored libretexts.org |

More intricate cascade reactions can be designed to incorporate additional functionalization steps. A notable example is the cascade cyclization-carbonylation-cyclization pathway. While specific examples for this compound are not detailed in the provided results, the general principle involves an initial cyclization event, followed by the insertion of carbon monoxide (carbonylation), and a subsequent cyclization to construct polycyclic systems. Such sequences are powerful tools in organic synthesis for rapidly building molecular complexity.

Metal-Catalyzed Oxycyclization Pathways

Metal catalysts, particularly gold and palladium, are adept at activating the propargyl group of N-allyl-N-propargyl carbamates towards intramolecular attack by the carbamate oxygen. This oxycyclization can lead to the formation of oxazolidinone derivatives. Gold(I) catalysts, for example, can coordinate to the alkyne, rendering it susceptible to nucleophilic attack. nih.gov The choice of metal catalyst and ligands can influence the reaction pathway and the stereochemical outcome of the cyclization.

Halogen-Initiated Controllable Cyclizations

The electrophilic nature of halogens can be harnessed to initiate cyclization reactions in unsaturated systems. nih.gov The reaction of an alkene or alkyne with an electrophilic halogen source generates a halonium ion intermediate, which is then trapped by an internal nucleophile.

In the case of alkynyl carbamates like this compound, treatment with an iodine source can trigger an iodo-cyclization. nih.govnih.gov The reaction is initiated by the electrophilic attack of iodine on the alkyne, forming an iodonium (B1229267) ion. The carbamate nitrogen or oxygen can then act as the intramolecular nucleophile, attacking the activated alkyne to form a cyclized product. This process can be highly regioselective, often favoring the formation of five-membered rings. nih.gov The resulting product is an iodo-substituted heterocycle, which can be a versatile intermediate for further synthetic transformations. For instance, iodine-catalyzed cyclization of N-allyl-2-alkynylanilines proceeds through an iodocyclization–rearrangement–deiodination sequence. rsc.org Similarly, the halo-induced cyclization of tert-butyl allylcarbamates has been developed as a route to oxazolidin-2-ones. researchgate.net

| Halogenating Reagent | Reaction Conditions | Outcome |

| Iodine (I₂) | Often in the presence of a base like NaHCO₃ | Iodo-substituted cyclic products nih.govnih.gov |

| Various | Different solvents and temperatures | Selective formation of halo-unsubstituted or p-halo-substituted aryl oxazolidinones researchgate.net |

Regioselectivity in O/N Atom-Selective Cyclizations

The cyclization of carbamates containing both allylic and propargylic functionalities can proceed through different pathways, leading to either oxygen-containing (O-cyclization) or nitrogen-containing (N-cyclization) heterocyclic products. The regioselectivity of these reactions is a critical aspect, determining the final molecular architecture.

In the context of this compound and related structures, the selective activation of either the allyl or propargyl group dictates the cyclization pathway. For instance, palladium-catalyzed cyclizations can be tuned to favor one pathway over the other. The intramolecular cyclization of allylic and propargylic carbamate groups has been demonstrated using a threaded macrocyclic palladium catalyst. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity.

The formation of 1,3-oxazinan-2-ones from allenyl carbamates, which can be derived from propargyl carbamates, highlights an O-cyclization pathway. nih.gov Conversely, reactions designed to form nitrogen heterocycles would proceed via N-cyclization. The factors governing this selectivity are often subtle and can include the nature of the metal catalyst, the ligands employed, and the electronic properties of the substrate.

Alkyne Iminium Ion Cyclization in Vinylogous Carbamate Systems

The alkyne iminium ion cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.net In systems related to this compound, this type of cyclization can be initiated by the formation of an iminium ion, which then undergoes an intramolecular attack by the alkyne moiety.

Vinylogous carbamates derived from homopropargyl amines can undergo intramolecular alkyne iminium ion cyclization to construct pyrrolidine (B122466) derivatives stereoselectively. researchgate.net This process is typically promoted by Brønsted or Lewis acids. The regioselectivity of the cyclization can be influenced by the presence of internal nucleophiles, such as a hydroxy group, which can lead to the formation of different heterocyclic scaffolds. researchgate.net For example, the reaction of a vinylogous carbamate with trifluoromethanesulfonic acid can yield a trans-2,3-disubstituted indoline (B122111) with high diastereoselectivity. researchgate.net

The mechanism involves the formation of an iminium ion intermediate from the vinylogous carbamate in an acidic medium. This electrophilic species is then trapped intramolecularly by the nucleophilic alkyne, leading to the cyclized product. The stereochemical outcome of the reaction is often controlled by an anti-addition across the alkyne. researchgate.net

Carboxylative Cyclization Mechanisms Involving Carbon Dioxide

The utilization of carbon dioxide (CO2) as a C1 building block in organic synthesis is a field of growing importance. nih.gov Carboxylative cyclization reactions involving substrates like this compound offer a route to valuable heterocyclic compounds incorporating a carboxyl group.

These reactions can proceed through radical pathways. nih.gov For example, copper-catalyzed or visible-light-induced photoredox catalysis can be employed to generate radical intermediates that subsequently react with CO2. nih.gov In some cases, a single-electron-transfer (SET) process initiates the reaction, leading to the formation of a radical cation from the substrate. This intermediate can then undergo cyclization and carboxylation. The mechanism can also involve the reduction of CO2 to its radical anion, which then participates in the cyclization. nih.gov

The development of these methods allows for the incorporation of CO2 into organic molecules under mild conditions, providing access to functionalized heterocycles such as 2-oxazolidones. nih.gov The efficiency and selectivity of these transformations depend on the catalytic system and the reaction conditions employed.

Molecular Rearrangement Processes

Propargyl Rearrangement Mechanisms Mediated by Lewis Acids

Propargyl rearrangements are a class of reactions that involve the isomerization of propargylic compounds. In the case of propargyl carbamates, these rearrangements can be mediated by Lewis acids, leading to the formation of new structural motifs. acs.org

The reaction of propargyl carbamates with a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) proceeds via an intramolecular 5-exo-dig cyclization across the alkyne. acs.org This initial step forms a vinyl borate (B1201080) species and a stabilized sp2 carbocation flanked by heteroatoms, which can lead to the isolation of oxazoline (B21484) intermediates. acs.org However, with carbamates, a more complex cyclization/ring-opening mechanism, known as a propargyl rearrangement, occurs to yield cyclic allylboron compounds. acs.org This transformation can require prolonged reaction times. acs.org The specific outcome is highly dependent on the nature of the propargyl-functionalized starting material. acs.org

The mechanism involves the coordination of the Lewis acid to the carbamate, which facilitates the cyclization. The subsequent ring-opening step drives the formation of the rearranged product. This type of rearrangement has been observed in various systems and provides a useful method for the synthesis of functionalized allylic compounds. mdpi.comresearchgate.net

Pathways to Allenic Carbamate Formation

Allenic carbamates are valuable intermediates in organic synthesis and can be formed from propargylic precursors. nih.govresearchgate.net One of the key pathways to their formation involves the rearrangement of propargyl carbamates.

The conversion of homopropargylic carbamates to propargylic carbamates and aminated allenes can be achieved through rhodium-catalyzed C-H amination of alkynes. nih.gov This reaction involves the insertion of a nitrene into a propargylic C-H bond.

Another route to allenes from propargylic amines involves a 1,5-hydride transfer followed by a β-elimination. researchgate.net The reaction of propargyl carbamates with organocuprate reagents can also lead to the formation of allenylsilanes with high regioselectivity. rsc.org Specifically, the reaction of a pent-3-yn-2-yl N-phenylcarbamate with a dimethyl(phenyl)silyl cuprate (B13416276) reagent yields only the allenylsilane. rsc.org This indicates a preference for the formation of the allene (B1206475) over the corresponding propargylsilane. The reaction of α-(N-carbamoyl)alkylcuprates with propargyl substrates also provides a synthetic route to α-amino allenes. researchgate.net

Catalytic Reaction Pathways and Intermediates

The reactions of this compound and related compounds are often facilitated by catalysts that open up specific reaction pathways and involve distinct intermediates.

Palladium catalysis is widely used for the cyclization of such substrates. For instance, a palladium-catalyzed three-component reaction involving a hydroamidation/Heck/Tsuji–Trost cascade can lead to the formation of complex heterocyclic structures. acs.org This process is initiated by a base-promoted 1,4-hydroamidation to generate a γ-allenamide intermediate. This intermediate is then captured by a Pd(II) species, forming a η3-π-allyl-palladium intermediate, which undergoes subsequent intramolecular reactions. acs.org

Lewis acids are also crucial in catalyzing reactions such as the Povarov reaction for the synthesis of N-propargyl tetrahydroquinolines. nih.gov Theoretical studies suggest that these reactions proceed through a stepwise mechanism involving the formation of a Mannich-type adduct followed by an intramolecular Friedel–Crafts reaction, rather than a concerted Diels-Alder type reaction. nih.gov

In copper-mediated reactions, allene-tethered carbamates can undergo divergent reactivity. nih.gov A single electron transfer (SET) from the allene to CuBr2 can generate a cation radical intermediate. This intermediate then undergoes oxycyclization to form a cyclic radical, which can lead to various functionalized heterocyclic products. nih.gov The choice of the copper salt and reaction conditions can control the selectivity of these transformations. nih.gov

The table below summarizes the key reactions and the types of intermediates involved.

| Reaction Type | Catalyst/Reagent | Key Intermediate(s) | Product Type |

| O/N Atom-Selective Cyclization | Palladium catalyst | π-allyl palladium complex | Oxygen or Nitrogen heterocycles |

| Alkyne Iminium Ion Cyclization | Brønsted/Lewis Acid | Alkyne iminium ion | Nitrogen heterocyles |

| Carboxylative Cyclization | Copper or Photoredox catalyst, CO2 | Radical cation, CO2 radical anion | Carboxylated heterocycles |

| Propargyl Rearrangement | Lewis Acid (e.g., B(C6F5)3) | Vinyl borate, sp2 carbocation | Cyclic allylboron compounds |

| Allenic Carbamate Formation | Rhodium catalyst, Organocuprates | Nitrene, Allenylcuprate | Allenic carbamates |

| Catalytic Cyclizations | Palladium, Copper, Lewis Acids | π-allyl palladium, Radical cation, Iminium ion | Various heterocycles |

Role of Transition Metal Catalysts in Activating Carbamate Substrates

The activation of the allylic or propargylic moieties in this compound is highly dependent on the choice of transition metal catalyst. Each metal exhibits a unique affinity and mode of activation for the π-systems present in the molecule.

Gold (Au): Gold(I) complexes are renowned for their high carbophilicity, showing a strong preference for activating C-C triple bonds over double bonds. acs.orgbeilstein-journals.org This "alkynophilicity" is attributed to relativistic effects. acs.org In the context of this compound, a cationic gold(I) catalyst would selectively coordinate to the propargyl group, forming a π-alkyne complex. nih.gov This activation renders the alkyne highly electrophilic and susceptible to nucleophilic attack. In the absence of external nucleophiles, the pendant allyl group can act as an intramolecular nucleophile, leading to cycloisomerization reactions. nih.govrsc.org The reaction typically proceeds via a 5-exo-dig or 6-endo-dig pathway to form cyclopropyl (B3062369) gold(I) carbene intermediates, which can undergo further skeletal rearrangements. nih.gov The carbamate's carbonyl oxygen can also act as an internal nucleophile. beilstein-journals.org

Palladium (Pd): Palladium catalysis is a cornerstone of allylic functionalization. elsevierpure.com Unlike gold, palladium(0) catalysts readily activate the allyl group of the carbamate. The mechanism involves oxidative addition of the palladium(0) complex to the allylic system to form a characteristic (π-allyl)palladium(II) intermediate. This complex is electrophilic and can be attacked by a wide range of nucleophiles. nih.gov DFT calculations on the palladium-catalyzed allylation of primary amines with allylic alcohols suggest a favored mechanism that involves the decomplexation of a coordinated allylammonium species. nih.gov The process is highly dependent on the electronic properties of the supporting ligands. nih.gov In contrast to the molybdenum-catalyzed pathway, palladium-catalyzed allylic alkylations are known to proceed through an inversion-inversion stereochemical pathway. nih.govnih.gov

Copper (Cu): Copper catalysts can engage the propargyl functionality in several ways. In the well-known "Click Chemistry," a copper(I) catalyst facilitates the 1,3-dipolar cycloaddition between the terminal alkyne and an azide. beilstein-journals.org Copper catalysts are also effective in promoting the propargylation of nucleophiles like nitroalkanes. nih.gov For reactions involving propargylic esters and amines, mechanistic studies suggest that the reaction proceeds via a copper-allenylidene complex as a key intermediate. acs.org The formation of this allenylidene species is often the rate-determining step, and subsequent nucleophilic attack at the electrophilic γ-carbon of this intermediate controls stereoselection. acs.org

Rhodium (Rh): Cationic rhodium complexes, particularly those with a Cp* ligand (pentamethylcyclopentadienyl), are effective for catalytic allylic C-H amination. chemrxiv.orgacs.orgchemrxiv.org The mechanism involves the activation of an allylic C-H bond to generate a Cp*Rh(π-allyl) complex. chemrxiv.orgchemrxiv.orgnih.gov Kinetic studies and DFT calculations support that this C-H activation is often the rate-determining step of the catalytic cycle. chemrxiv.org An external oxidant is typically required, and studies suggest an oxidatively induced reductive elimination process where the allyl fragment couples with a ligand (like acetate) via a Rh(IV) intermediate. acs.orgchemrxiv.org The resulting allylic acetate (B1210297) can then undergo amination, a step that can also be catalyzed by the rhodium complex acting as a Lewis acid. acs.org

Iridium (Ir): Iridium-based catalysts are highly effective for the direct, enantioselective allylic substitution of carbamates. berkeley.edu The active catalyst is often a metallacyclic iridium species, formed in situ from a precursor like [Ir(COD)Cl]₂ and a phosphoramidite (B1245037) ligand in the presence of a base. acs.orgnih.gov This active catalyst reacts with the allylic substrate to form an iridium-allyl intermediate. nih.govfigshare.com A key feature of this system is its broad scope, allowing even weakly basic nucleophiles to react with high regioselectivity and enantioselectivity. nih.gov Computational studies on the iridium-catalyzed allylation of carbamates show that a carbamate, formed in situ, performs an Sₙ2-like nucleophilic attack on the allyl fragment of the iridium-allyl intermediate to generate the final product. acs.orgnih.gov

Molybdenum (Mo): Molybdenum-catalyzed asymmetric allylic alkylation provides a distinct mechanistic pathway compared to palladium. nih.govnih.gov Mechanistic probes using deuterated substrates have conclusively shown that the reaction proceeds with a net retention of stereochemistry at the allylic carbon, following a retention-retention pathway. nih.govnih.gov A proposed rationale involves the formation of a seven-coordinate molybdenum intermediate after complexation with the nucleophile. nih.govnih.gov Subsequent reductive elimination from this higher-coordinate species affords the product with retention of configuration. nih.govnih.gov Molybdenum catalysts like Mo(CO)₆ with a bipyridine ligand have also been used for the regioselective allylic sulfonylation of tertiary allylic electrophiles. rsc.orgscispace.com

Synergistic Catalysis in Multistep Transformations

Synergistic catalysis is a powerful strategy where two distinct catalysts simultaneously activate both the nucleophile and the electrophile in a single transformation. nih.govprinceton.edu This approach can enable previously inaccessible reactions, improve efficiency, and enhance stereocontrol. nih.gov

For a substrate like this compound, with two different reactive sites, synergistic catalysis offers intriguing possibilities. A potential scenario involves the use of two different metal catalysts, each selective for one of the π-systems. For instance, a soft, alkynophilic gold(I) catalyst could activate the propargyl group, making it electrophilic, while a second catalyst, such as a Brønsted or Lewis acid, activates an external nucleophile.

A relevant example of this principle is the cooperative action of a Lewis acid (B(C₆F₅)₃) and an organocopper complex to achieve the conversion of N-alkylamines and terminal alkynes into propargylamines. nih.gov In this system, the Lewis acid is proposed to activate the amine to form an iminium ion intermediate, while the copper complex concurrently generates a copper-alkynyl species. The subsequent reaction between these two activated intermediates yields the final product. nih.gov Applying this logic to this compound, one could envision a gold catalyst activating the alkyne for a [3+2] cycloaddition with a nitrile oxide, while a second Lewis acid catalyst enhances the reactivity of the nitrile oxide precursor. Such dual activation strategies hold the potential for complex, one-pot transformations that would be challenging to achieve through sequential operations.

Elucidation of Transient Intermediates

Understanding the transient species formed during a catalytic cycle is fundamental to elucidating the reaction mechanism. In reactions involving this compound, a variety of intermediates have been proposed or identified based on the catalyst and conditions employed.

Carbocations: In gold(I)-catalyzed cycloisomerization reactions of enynes, the initially formed η²-alkyne-gold(I) complex is attacked by the alkene nucleophile. nih.gov This process leads to intermediates that are best described as cyclopropyl gold(I) carbenes. nih.govrsc.org These species possess significant, delocalized carbocationic character and can be viewed as gold-stabilized homoallyl or cyclobutyl carbocations. nih.gov Their subsequent evolution through skeletal rearrangements dictates the final product structure.

Carbanions: While the substrate itself does not readily form a carbanion, many catalytic reactions involving it utilize carbanionic nucleophiles. For instance, the well-studied molybdenum- and palladium-catalyzed asymmetric allylic alkylation (AAA) reactions typically employ stabilized carbanions, such as those derived from dimethyl malonate, as the active nucleophile that attacks the metal-allyl electrophilic intermediate. nih.gov

Imide Intermediates: Terminal imido complexes, featuring a metal-nitrogen double bond (M=NR), are crucial intermediates in many reactions catalyzed by early transition metals (Groups 4-6), such as alkyne hydroamination. nih.gov These complexes undergo [2+2] cycloaddition with unsaturated molecules to form azametallacyclic intermediates. nih.gov However, for the mid-to-late transition metals typically used to activate this compound (e.g., Au, Pd, Ir, Rh, Cu), the formation of a transient imide species from the Boc-protected nitrogen is not a commonly proposed mechanistic step. The stability of the tert-butoxycarbonyl protecting group generally precludes its conversion to a metal-imido complex under typical catalytic conditions.

Vinyl Borate Species: In the context of the reviewed catalytic systems involving gold, palladium, copper, rhodium, iridium, and molybdenum with allylic or propargylic carbamates, the formation of transient vinyl borate species is not a prominently discussed mechanistic pathway.

Computational Chemistry and Theoretical Studies of Reaction Energetics and Selectivity

Density Functional Theory (DFT) calculations have become an indispensable tool for interrogating complex catalytic cycles, providing detailed insights into reaction pathways, transition state structures, and the origins of selectivity that are often inaccessible through experimental means alone.

For iridium-catalyzed allylic carbamate formation, computational studies have mapped the complete catalytic cycle. acs.orgnih.gov These calculations revealed that the active catalyst is a cyclometalated iridium(I) species and that the nucleophilic attack of the carbamate on the iridium-allyl intermediate proceeds via an Sₙ2-like transition state. nih.gov By analyzing the relative energy barriers of competing pathways, DFT can successfully predict which enantiomer will be the major product. nih.gov

In rhodium-catalyzed allylic C-H amination, DFT calculations were instrumental in establishing the viability of C-H activation to form a Cp*Rh(π-allyl) complex under mild conditions. chemrxiv.orgchemrxiv.org The computations supported an oxidatively induced reductive elimination mechanism involving a Rh(IV) intermediate and identified the C-H activation step as rate-determining, which was consistent with experimental kinetic data. chemrxiv.org

Mechanistic studies of palladium-catalyzed allylation of amines have also been aided by DFT. nih.govdntb.gov.ua Calculations compared two potential mechanisms and found that a pathway involving the decomplexation of the coordinated allylammonium nucleophile was energetically favored over one involving cationic hydridopalladium complexes. nih.gov These studies also quantified the influence of ligand electronic properties on the reaction, finding that strong π-acceptor ligands favor the key decomplexation step, in agreement with experimental observations. nih.gov

For gold-catalyzed enyne cycloisomerizations, theoretical calculations have been crucial in distinguishing between different possible pathways. acs.orgnih.gov DFT results support the direct formation of η²-diene-gold(I) complexes from cyclopropyl gold(I) carbenes, bypassing the higher-energy conrotatory ring-opening of a cyclobutene (B1205218) intermediate, which was an alternative hypothesis. acs.org

The table below summarizes key energetic data from a DFT study on the iridium-catalyzed formation of allyl carbamates, illustrating how computation can dissect a reaction mechanism. nih.gov

| Transition State / Intermediate | Description | Relative Free Energy (kcal/mol) |

| A | Active Ir(I) catalyst + cinnamyl chloride | 0.0 |

| TSAB | Oxidative addition of cinnamyl chloride | +21.0 |

| B | Ir(III)-allyl intermediate | +1.6 |

| TSBC | Nucleophilic attack by propyl carbamate | +17.6 |

| C | Ir(I) complex with product coordinated | -12.3 |

| Data derived from a computational study on a model system. nih.gov Energies are relative to the starting catalyst and substrate. |

Analytical and Spectroscopic Characterization in Research Endeavors

Spectroscopic Confirmation of Chemical Structure and Purity

Spectroscopic techniques are indispensable for the detailed elucidation of the molecular structure of tert-Butyl allyl(prop-2-yn-1-yl)carbamate and for confirming its purity. These methods provide a non-destructive analysis of the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, ¹H NMR data has been reported, providing key insights into its proton framework. In a study utilizing a 400 MHz spectrometer with chloroform-d (B32938) as the solvent, the following chemical shifts were observed: a multiplet between δ 5.67-5.89 ppm corresponding to the vinyl proton of the allyl group, a multiplet from δ 5.08-5.28 ppm for the terminal vinyl protons, a multiplet in the range of δ 3.71-4.21 ppm attributed to the methylene (B1212753) protons adjacent to the nitrogen, and a triplet at δ 2.18 ppm (J=2.42 Hz) indicating the acetylenic proton. chemmol.com

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Reported data shows characteristic peaks at δ 158.5, 143.6, and 139.7 ppm, which can be assigned to the carbamate (B1207046) carbonyl carbon and the carbons of the alkene and alkyne moieties, respectively.

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 5.67-5.89 | m | - | CH=CH₂ |

| 5.08-5.28 | m | - | CH=CH ₂ |

| 3.71-4.21 | m | - | N-CH ₂-CH=CH₂, N-CH ₂-C≡CH |

| 2.18 | t | 2.42 | C≡CH |

Solvent: Chloroform-d, Frequency: 400 MHz

¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 158.5 | C=O (Carbamate) |

| 143.6 | Alkene Carbon |

| 139.7 | Alkyne Carbon |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Alkyne C-H stretch | ~3300 |

| Alkene C-H stretch | ~3080 |

| Alkyne C≡C stretch | ~2120 |

| Carbamate C=O stretch | ~1700 |

| Alkene C=C stretch | ~1645 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₁H₁₇NO₂), the exact mass can be calculated and compared to the experimentally determined value. This technique provides a high degree of confidence in the identity of the synthesized compound. Analysis of the fragmentation pattern can also offer further structural information.

HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₁H₁₇NO₂ | Data not available in search results | Data not available in search results |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the purity of a compound. In some research contexts, chiral HPLC is also used to determine the enantiomeric excess of a chiral compound. For this compound, HPLC analysis has been reported using a Daicel Chiralcel OD-H column. uni-regensburg.de The conditions for this analysis involved a mobile phase of n-hexane and isopropanol (B130326) in a 70:30 ratio, with a flow rate of 0.5 mL/min. uni-regensburg.de

Reported HPLC Conditions for this compound

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H |

| Mobile Phase | n-hexane/isopropanol = 70:30 |

| Flow Rate | 0.5 mL/min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for the initial screening of purification conditions. In the synthesis of this compound, TLC is used to follow the consumption of starting materials and the formation of the product. nist.gov The purification of this compound is often achieved through silica (B1680970) gel chromatography, with eluent systems such as petroleum ether/ethyl acetate (B1210297) (30:1) or a gradient of 0-10% ethyl acetate in hexanes. chemmol.comuni-regensburg.de TLC plates are typically silica gel 60 F254 on an aluminum backing. nist.gov Visualization of the spots on the TLC plate is commonly achieved using UV light (at 254 nm) and by staining with various reagents, including vanillin, ninhydrin, or potassium permanganate (B83412) solutions, depending on the nature of the compounds being analyzed. nist.gov

Typical TLC Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum plates |

| Mobile Phase | e.g., Petroleum ether/ethyl acetate (30:1) or Hexanes/ethyl acetate (gradient) |

| Visualization | UV light (254 nm), staining with vanillin, ninhydrin, or potassium permanganate |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Carbamatization and Cyclization Efficiency

The synthesis and subsequent cyclization of N-allyl-N-propargyl carbamates are central to their utility. Future research will likely focus on developing advanced catalytic systems that offer superior efficiency and selectivity over traditional methods.

Breakthroughs are anticipated through the application of novel catalytic strategies. For instance, dual catalytic systems, such as a Pd(0)/Au(I) relay catalysis, have shown promise in converting propargylic substrates into complex heterocyclic structures like furans. researchgate.net This type of cooperative catalysis, where one metal activates the alkyne and another facilitates a separate transformation, could be engineered for the intramolecular cyclization of tert-Butyl allyl(prop-2-yn-1-yl)carbamate to generate diverse molecular scaffolds.

Furthermore, the advent of photoredox catalysis combined with nickel catalysis presents a mild and versatile method for the direct preparation of chiral allyl carbamates. researchgate.net Adapting such organophotoredox/Ni-mediated protocols could provide a convergent and enantioselective pathway to synthesize derivatives of this compound, a significant improvement over classical stepwise syntheses. researchgate.net Another avenue involves the use of cationic indium catalysts for dehydrative reactions, which could offer more eco-friendly and efficient routes to carbamate (B1207046) precursors. researchgate.net

Exploration of Bio-Inspired Transformations and Enzyme Mimicry in Carbamate Chemistry

The principles of biocatalysis and biomimicry offer a promising frontier for carbamate chemistry. While specific enzymatic transformations for this compound are not yet established, the potential is significant. Future work could explore the use of enzymes, such as hydrolases, for the highly selective synthesis or cleavage of the carbamate group under exceptionally mild conditions. Oxidoreductases could be employed for stereoselective operations on the allyl or propargyl double and triple bonds.

Enzyme mimicry, where synthetic catalysts are designed to replicate the function of natural enzymes, represents another emerging research direction. These bio-inspired catalysts could offer the high selectivity of enzymes while providing greater operational stability and broader substrate scope. The development of such systems could lead to highly efficient and selective transformations of the allyl and propargyl groups within the carbamate, opening new pathways for creating complex molecules.

Expansion of Substrate Scope and Functional Group Tolerance in Complex Reactions

To maximize the synthetic utility of this compound, it is crucial to develop reactions that are tolerant of a wide array of other functional groups. Future research will focus on expanding the substrate scope in complex, multicomponent reactions.

Palladium-catalyzed cascade reactions, for example, have demonstrated remarkable functional group tolerance. Studies on similar systems have shown that both electron-donating and electron-withdrawing groups on aryl halides are well-tolerated. acs.org Furthermore, various functional groups, including those found in complex natural products derived from diacetone-D-glucose and L-menthol, have been successfully incorporated. acs.org This suggests that this compound could be a valuable partner in reactions aimed at derivatizing complex molecules in drug discovery and natural product synthesis. The compatibility with polycyclic and heterocyclic frameworks further broadens the potential applications. acs.org

Table 1: Potential Substrate Scope Expansion for Reactions Involving this compound

| Substrate Class | Specific Examples | Potential Outcome in Tandem Reactions |

| Aryl Halides | Iodides with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups. acs.org | Synthesis of complex aryl-substituted heterocyclic products. |

| Heteroaryl Halides | Thiophene, pyrazole, and carbazole (B46965) derivatives. acs.org | Incorporation of diverse heterocyclic motifs. |

| Vinylic & Alkynyl Halides | β-iodostyrene, iodoethynylbenzene derivatives. acs.org | Formation of products bearing additional unsaturated functionalities. |

| Natural Product Derivatives | Substrates derived from sugars (diacetone-D-glucose) or terpenes (L-menthol). acs.org | Derivatization of bioactive scaffolds to create novel analogues. |

| Amines & Sulfonamides | Primary sulfonamides with varied electronic properties. acs.org | Access to diverse aminated and sulfonated products through multicomponent reactions. |

Integration of Green Chemistry Principles in Synthetic Methodologies for this compound

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. researchgate.net Applying these principles to the synthesis and application of this compound is a critical research avenue. The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. msu.eduresearchgate.net

Key strategies include the development of one-pot syntheses, which reduce the need for purification of intermediates, thereby saving solvents and preventing waste. nih.gov The use of catalysis is a cornerstone of green chemistry, favoring recyclable heterogeneous catalysts or highly efficient homogeneous catalysts that work under mild conditions. mdpi.com Recent work on the green synthesis of other carbamate derivatives, using reagents like oxone in single-step processes, highlights a viable path forward. nih.gov The choice of solvents is also paramount, with a push towards replacing hazardous solvents with more benign alternatives like water, alcohols, or deep eutectic solvents. researchgate.netresearchgate.net

Table 2: Application of Green Chemistry Principles to the Lifecycle of this compound

| Green Chemistry Principle | Application in Synthesis/Transformation | Expected Benefit |

| Waste Prevention msu.edu | Designing one-pot, tandem, or multicomponent reactions. nih.gov | Reduced solvent use for purification, less material loss, lower E-Factor. |

| Atom Economy msu.edu | Utilizing addition reactions (e.g., cycloadditions) that incorporate all atoms into the final product. | Maximized efficiency of starting materials, minimal byproduct formation. |

| Less Hazardous Synthesis researchgate.net | Replacing toxic reagents with safer alternatives (e.g., using oxone for oxidation). nih.gov | Improved safety for researchers and reduced environmental impact. |

| Safer Solvents & Auxiliaries researchgate.net | Employing water, alcohols, or deep eutectic solvents instead of chlorinated hydrocarbons. researchgate.net | Reduced toxicity, improved biodegradability, and easier recycling. |

| Design for Energy Efficiency researchgate.net | Using microwave-assisted or ultrasonic-assisted synthesis to shorten reaction times. researchgate.netmdpi.com | Lower energy consumption and faster process development. |

| Use of Catalysis msu.edu | Employing recyclable or highly active catalysts (e.g., Pd, Ni, In) instead of stoichiometric reagents. researchgate.net | Reduced waste, higher efficiency, and potential for asymmetric synthesis. |

| Reduce Derivatives nih.gov | Avoiding the use of protecting groups through direct functionalization. | Fewer synthetic steps, leading to higher overall yield and less waste. |

| Design for Degradation msu.edu | Incorporating biodegradable moieties into the final products derived from the carbamate. | Reduced persistence of chemical products in the environment after their use. |

Rational Design of Novel Reactivity Based on the Intrinsic Properties of Allyl and Propargyl Carbamate Motifs

Beyond optimizing known reactions, a significant future direction lies in the rational design of entirely new transformations based on the fundamental electronic and steric properties of the allyl and propargyl groups. The carbamate moiety itself influences the reactivity of these groups, offering opportunities for unique chemical behavior.

The allyl group is well-known for its ability to form η³-allyl palladium complexes, which are key intermediates in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Tsuji-Trost allylation. acs.orgacs.org The terminal alkyne of the propargyl group is a versatile handle for transformations like click chemistry, Sonogashira coupling, and hydrofunctionalization. acs.orgresearchgate.net

Future research will likely involve computational modeling to predict novel reaction pathways. This could lead to the development of tandem or cascade reactions where both the allyl and propargyl groups react in a controlled, sequential manner. For example, a catalyst could be designed to first mediate a cycloisomerization involving the alkyne and then facilitate a cross-coupling at the allyl position, all in a single pot. By fine-tuning catalyst and ligand systems, it may become possible to selectively trigger reactivity at one site while leaving the other untouched, or to orchestrate a concerted reaction involving both functional groups to rapidly build molecular complexity.

常见问题

Q. What are the common synthetic routes for tert-Butyl allyl(prop-2-yn-1-yl)carbamate?

The compound is typically synthesized via Sonogashira coupling or carbamate protection strategies . For example, a palladium-catalyzed cross-coupling reaction between a tert-butyl carbamate precursor and a propargyl halide can yield the target molecule. Key steps include:

Q. How is the compound characterized structurally after synthesis?

- X-ray crystallography is a gold standard for structural confirmation. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (a = 19.19 Å, b = 8.72 Å, c = 19.76 Å) have been reported, validated using SHELX software for refinement .

- Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and intramolecular packing are analyzed to understand stability and reactivity .

Q. What safety precautions are critical during handling?

- Storage : Keep refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and decomposition .

- Fire hazards : Use dry chemical or alcohol-resistant foam for extinction; decomposition under fire releases CO and NOₓ .

- Personal protective equipment (PPE) : Gloves, lab coats, and self-contained breathing apparatus in case of accidental release .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

- Catalyst tuning : Adjust Pd/Cu ratios to minimize side products (e.g., homocoupling of alkynes). For instance, 0.04 mmol PdCl₂(PPh₃)₂ and 0.1 mmol CuI per 0.8 mmol substrate improved yield in a Sonogashira reaction .

- Solvent choice : Anhydrous THF or DCM reduces hydrolytic degradation of intermediates.

- Temperature control : Room-temperature reactions prevent thermal decomposition of sensitive propargyl groups .

Q. What methodologies are recommended for Click Chemistry applications?

The compound’s propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

Q. How can conflicting spectroscopic data be resolved during characterization?

- Purity verification : Re-crystallize the compound and compare melting points or HPLC retention times with literature values .

- Advanced NMR techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from allyl/propargyl moieties .

- Cross-validation : Use complementary methods (e.g., IR spectroscopy for carbamate C=O stretch at ~1700 cm⁻¹) .

Q. What strategies address instability during long-term storage?

- Lyophilization : Freeze-drying under vacuum enhances stability of hygroscopic batches .

- Inert atmosphere : Store under argon in flame-sealed ampoules to prevent oxidation of the propargyl group .

- Stability assays : Periodically analyze via NMR or MS to detect decomposition products (e.g., tert-butyl alcohol from carbamate hydrolysis) .

Data Contradiction and Analysis

Q. How to interpret discrepancies in reported synthetic yields?

- Scale-dependent effects : Milligram-scale reactions may yield >80%, but scalability issues (e.g., inefficient mixing, heat dissipation) can reduce yields at larger scales. Pilot studies under reflux or with continuous flow systems are advised .

- Byproduct identification : Use LC-MS to detect competing pathways (e.g., alkyne dimerization) and adjust stoichiometry accordingly .

Q. Why do crystal structure parameters vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。